molecular formula C14H19ClN2O4 B2491342 3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid CAS No. 1803601-67-3

3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid

Cat. No.: B2491342
CAS No.: 1803601-67-3
M. Wt: 314.77
InChI Key: YDHZOIMMIVQYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C14H19ClN2O4 and its molecular weight is 314.77. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid is utilized in enantioselective synthesis. For instance, it's used in synthesizing enantiomers of neuroexcitants and fluorescent amino acid derivatives, which can serve as sensitive analytical probes in peptide studies (Pajouhesh et al., 2000); (Szymańska et al., 2003).

Bioorganometallic Chemistry

This compound is also significant in bioorganometallic chemistry, particularly in creating complex structures for medicinal applications. For example, it's used in synthesizing organometallic analogues of antibiotics (Patra et al., 2012).

Preparation of Chiral Monomers

It plays a role in the synthesis of chiral monomers, which are precursors to stereoregular polymers. These applications are crucial in materials science and pharmaceutical research (Gómez et al., 2003).

Metabolic Studies

In metabolic studies, this compound is used for analyzing organic acids in microbial cultures. It aids in understanding the metabolic pathways of microorganisms (Rimbault et al., 1993).

Synthesis of Pharmaceutical Compounds

It is involved in synthesizing various pharmaceutical compounds, such as intermediates of natural products like Biotin. This is important in developing drugs and understanding biochemical processes (Qin et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the context in which it is used, such as the type of biological or chemical system it is introduced to .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

3-(2-chloro-6-methylpyridin-4-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-8-5-9(6-11(15)16-8)10(7-12(18)19)17-13(20)21-14(2,3)4/h5-6,10H,7H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHZOIMMIVQYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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